molecular formula C7H4BrN3O2 B1404967 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1363381-50-3

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No. B1404967
CAS RN: 1363381-50-3
M. Wt: 242.03 g/mol
InChI Key: VHIXWFNFHMASCM-UHFFFAOYSA-N
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Description

7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .


Synthesis Analysis

A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is 242.03 .

Scientific Research Applications

Synthesis Improvements

Catalano et al. (2015) developed a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate allowing for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffold, improving synthesis particularly when incorporating unique 3-aryl and 7-amino substituents (Catalano et al., 2015).

Regioselective Synthesis

Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, achieving regioselectivity tunable by the carboxy function, thus providing a method for synthesizing 1- and 4-substituted derivatives (Drev et al., 2014).

Electrophilic Substitution Studies

Atta (2011) conducted a study on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, elucidating reactions with electrophilic reagents and offering insights into the synthesis of 6-substituted derivatives (Atta, 2011).

Microwave-Assisted Synthesis

Ming et al. (2005) presented a method for synthesizing 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines under microwave irradiation, demonstrating an efficient and convenient approach (Ming et al., 2005).

Suzuki–Miyaura Cross-Coupling

Jismy et al. (2021) developed an efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives via the Suzuki–Miyaura cross-coupling reaction, enhancing the versatility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Jismy et al., 2021).

Palladium-Catalyzed Synthesis

Majo et al. (2003) investigated an efficient palladium-catalyzed synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, contributing to the development of potent CRHR1 antagonists (Majo et al., 2003).

Hepatitis C Virus Inhibitor

Hwang et al. (2012) described a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the hepatitis C virus, highlighting the compound's pharmaceutical potential (Hwang et al., 2012).

Phosphodiesterase Inhibitors

Novinson et al. (1975) synthesized and screened 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors, offering insights into enzyme inhibition (Novinson et al., 1975).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines have been found to have anticancer potential and enzymatic inhibitory activity . They are the basis for the rational design of selective inhibitors of AMP-activated protein kinase .

Future Directions

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIXWFNFHMASCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215037
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-50-3
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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